molecular formula C23H16N2O B5740018 4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile

4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile

Cat. No.: B5740018
M. Wt: 336.4 g/mol
InChI Key: ZSQQYYGJCFHBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile is a complex organic compound that features an indole moiety, a benzonitrile group, and a phenylcarbonyl substituent. Indole derivatives are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the phenylcarbonyl and benzonitrile groups.

Industrial Production Methods

Industrial production of such complex molecules often employs optimized synthetic routes that maximize yield and minimize by-products. Catalysts and solvents are carefully chosen to enhance reaction efficiency. For example, green synthesis methods using ionic liquids as solvents and catalysts have been explored for the synthesis of benzonitrile derivatives .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The phenylcarbonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile is unique due to its combination of an indole core, a phenylcarbonyl group, and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[(3-benzoylindol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O/c24-14-17-10-12-18(13-11-17)15-25-16-21(20-8-4-5-9-22(20)25)23(26)19-6-2-1-3-7-19/h1-13,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQQYYGJCFHBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.